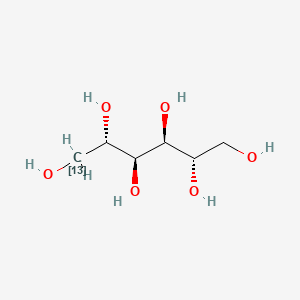
L-Mannitol-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Mannitol-1-13C is a stable isotope-labeled compound of L-Mannitol, where the carbon-13 isotope is incorporated at the first carbon position. L-Mannitol is a naturally occurring six-carbon sugar alcohol that is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Mannitol-1-13C can be synthesized through the reduction of L-fructose or D-sorbose using labeled carbon-13 reagents. The reduction process typically involves the use of hydrogenation catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods
Industrial production of this compound involves biotechnological methods, including fermentation engineering, protein engineering, and metabolic engineering. These methods utilize mannitol-producing strains and enzymes to achieve high yields and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-Mannitol-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields of research and industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Hydrogenation catalysts like palladium on carbon are used to reduce this compound to its corresponding alcohol.
Major Products Formed
Scientific Research Applications
L-Mannitol-1-13C has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
L-Mannitol-1-13C exerts its effects through its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing cerebral edema, intracranial pressure, and cerebrospinal fluid volume .
Comparison with Similar Compounds
L-Mannitol-1-13C is unique due to the incorporation of the carbon-13 isotope, which makes it a valuable tool for tracing and quantitation in various scientific studies. Similar compounds include:
D-Mannitol-1-13C: Another isotope-labeled form of mannitol used for similar applications.
Sorbitol: A sugar alcohol with a similar structure but different hydroxyl group orientation.
Xylitol: Another sugar alcohol used in food and pharmaceutical industries.
This compound stands out due to its specific labeling, which allows for precise tracking and analysis in research applications.
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1/i1+1 |
InChI Key |
FBPFZTCFMRRESA-AIJRKYHDSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















